![molecular formula C8H13NO2 B14791784 6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a hydroxyl group at the 6th position and a methyl group at the 8th position on the azabicyclo[3.2.1]octane scaffold. Tropane alkaloids are known for their wide array of biological activities, making this compound of significant interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains all the required stereochemical information. This precursor undergoes a series of transformations to form the bicyclic structure with the desired stereochemistry .
Another method involves the desymmetrization of achiral tropinone derivatives. This process allows for the direct formation of the 8-azabicyclo[3.2.1]octane architecture with high stereochemical control .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 3rd position can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-oxo-8-methyl-1-azabicyclo[3.2.1]octan-3-one.
Reduction: Formation of 6-hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methyl groups on the azabicyclo[3.2.1]octane scaffold play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxytropinone: Similar structure but lacks the methyl group at the 8th position.
7-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one: Similar structure but with a hydroxyl group at the 7th position.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-: An ester derivative with similar core structure.
Uniqueness
6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and biological properties. Its stereochemistry and functional groups make it a valuable compound for studying stereoselective reactions and developing new pharmaceuticals .
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
6-hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-5-7-2-6(10)3-9(5)4-8(7)11/h5,7-8,11H,2-4H2,1H3 |
InChI-Schlüssel |
DOWIECVPCFBNSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC(=O)CN1CC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


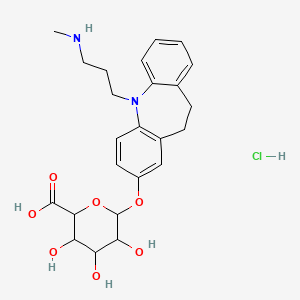

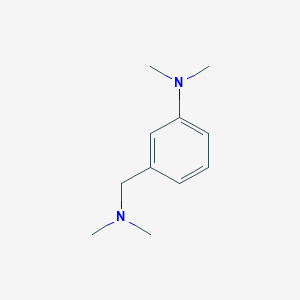
![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)
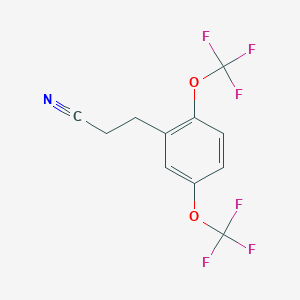
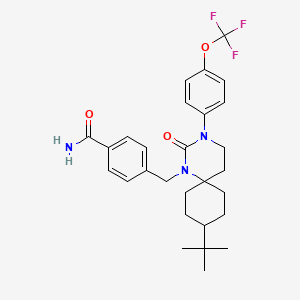
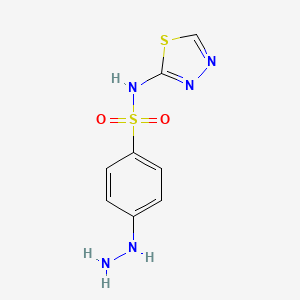
![Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14791747.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
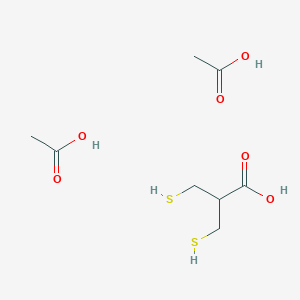
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
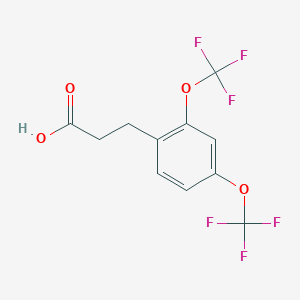
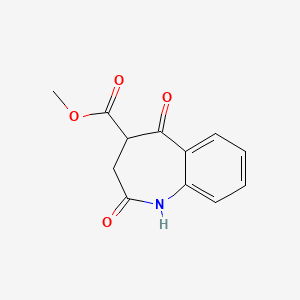
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
